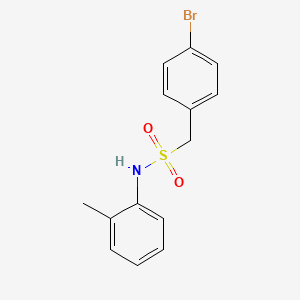
N-phenyl-3-chromanecarboxamide
説明
Synthesis Analysis
The synthesis of N-phenyl-3-chromanecarboxamide and its derivatives typically involves the formation of the chromane skeleton followed by the introduction of the amide functional group. A related synthesis process involves the reaction of aromatic aldehydes with amine and carbonyl compounds under certain conditions to form various chromanecarboxamide derivatives, including the N-phenyl variant (Özer, Arslan, VanDerveer, & Külcü, 2009). The synthesis can also involve direct polycondensation methods, as seen in the preparation of aromatic polyamides and polyimides based on similar structures (Yang & Lin, 1994).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. Structural analysis reveals the presence of intramolecular hydrogen bonding, which stabilizes the molecular conformation, and detailed molecular geometry obtained from X-ray diffraction studies (Gomes et al., 2013).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, reflecting their chemical properties. These reactions include condensation, nucleophilic substitution, and polymerization, leading to the synthesis of complex molecules and polymers with diverse applications. The reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure (Yang & Lin, 1994; Gutch, Banerjee, & Jaiswal, 2003).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and glass transition temperature, are crucial for their practical applications. These properties are determined by the molecular structure and substituent effects. For instance, aromatic polyamides derived from similar structures exhibit high thermal stability and solubility in polar solvents (Yang & Lin, 1994; Gutch, Banerjee, & Jaiswal, 2003).
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their reactivity towards various chemical reagents. These properties are influenced by the electronic effects of the substituents and the inherent stability of the chromanecarboxamide core. Studies have shown that these compounds can undergo various chemical transformations, leading to a wide range of functionalized products with potential applications in different fields (Yang & Lin, 1994; Gutch, Banerjee, & Jaiswal, 2003).
将来の方向性
Research on similar compounds suggests potential future directions. For instance, a new class of 8-methoxycoumarin-3-carboxamides has been explored for antitumor potency against liver cancer . This suggests that “N-phenyl-3-chromanecarboxamide” and similar compounds could be explored for their potential in various therapeutic applications.
特性
IUPAC Name |
N-phenyl-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(17-14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)19-11-13/h1-9,13H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWSVMGOPZVPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-2-[(4-pyridinylmethyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B4427014.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4427022.png)
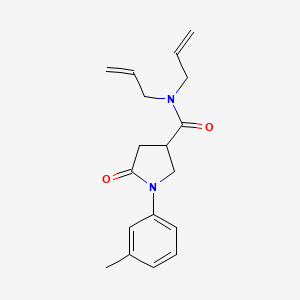
![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427038.png)
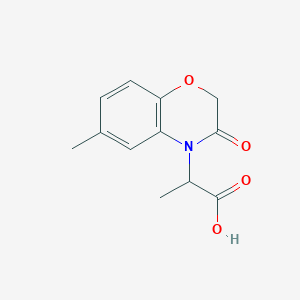
![8-[4-(4-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4427048.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4427049.png)
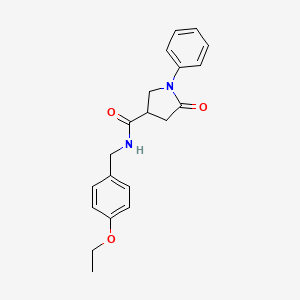
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(4-fluorophenyl)urea](/img/structure/B4427058.png)
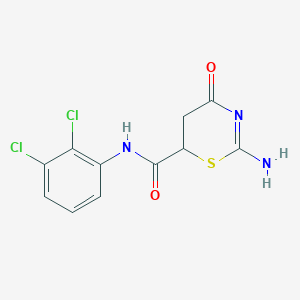
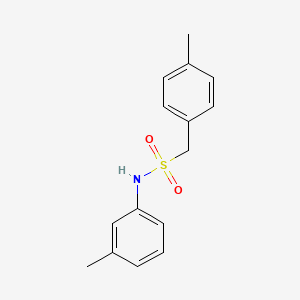
![1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427088.png)
